N,N-dimethylacetamide

Catalog No.
S593294
CAS No.
127-19-5
M.F
C4H9NO
C4H9NO
CH3CON(CH3)2
M. Wt
87.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethylacetamide

CAS Number

127-19-5

Product Name

N,N-dimethylacetamide

IUPAC Name

N,N-dimethylacetamide

Molecular Formula

C4H9NO
C4H9NO
CH3CON(CH3)2

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3

InChI Key

FXHOOIRPVKKKFG-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
SOL IN BENZENE
Soluble in alcohol, acetone, ether
Miscible with most org solvents
MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS
Miscible in water.
Solubility in water: miscible
Miscible

Synonyms

Acetdimethylamide; DMA; DMAA; DMAc; Dimethylacetamide; Dimethylamide Acetate; N,N-Dimethylethanamide; NSC 3138

Canonical SMILES

CC(=O)N(C)C
  • High Polarity and Aproticity

    DMAC is a highly polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic hydrogens. This makes it a valuable tool for dissolving a wide range of polar and nonpolar compounds, including salts, polymers, and biological molecules .

  • Thermal Stability

    DMAC exhibits high thermal stability, meaning it can withstand high temperatures without decomposing. This feature makes it suitable for various high-temperature reactions and processes .

  • Miscibility

    DMAC is miscible with a wide range of other solvents, including water, alcohols, and hydrocarbons. This allows researchers to create tailored solvent mixtures for specific needs .

Applications in Research:

Organic Synthesis:

DMAC is a popular solvent in organic synthesis due to its ability to dissolve a wide range of reactants and reaction products. It is frequently used in:

  • Nucleophilic substitution reactions

    DMAC's high polarity effectively solvates ionic species, facilitating nucleophilic substitution reactions .

  • Polymerization reactions

    DMAC serves as a suitable solvent for various polymerization reactions, including the synthesis of polyesters, polyamides, and polyurethanes .

Electrochemistry:

DMAC's aprotic nature makes it a valuable electrolyte solvent in electrochemical studies. It allows researchers to study the behavior of various electrolytes and electrode materials due to its minimal interference with ionic conductivity .

Material Science:

DMAC finds applications in material science research for various purposes, including:

  • **Dissolving polymers and processing them into desired forms, such as films and fibers .

  • Studying the properties of new materials, such as their electrical conductivity and mechanical strength.

Biological Research:

DMAC demonstrates limited toxicity towards certain cell lines, allowing its use in some biological research applications:

  • Cell culture

    DMAC is occasionally employed as a solvent or additive in specific cell culture procedures .

  • Enzyme studies

    DMAC can be used to study the activity and stability of certain enzymes due to its ability to solubilize them .

N,N-Dimethylacetamide is a synthetic organic compound with the chemical formula C4H9NO\text{C}_4\text{H}_9\text{NO}. It is a colorless to pale yellow liquid that possesses a faint, ammonia-like odor. This compound is classified as a dipolar aprotic solvent, which means it has a significant dielectric constant and can dissolve a wide range of polar and nonpolar substances. N,N-Dimethylacetamide is miscible with water and many organic solvents, making it highly versatile for various applications in industrial and laboratory settings .

, primarily due to its ability to act as a solvent and reagent. It can undergo oxidation to produce oxidized derivatives, including formaldehyde-related compounds . The compound is also involved in reactions such as cyclization, halogenation, cyanidation, alkylation, and dehydrogenation. These reactions often benefit from the solvent's high boiling point and stability under basic conditions .

N,N-Dimethylacetamide is synthesized through several methods:

  • Reaction with Acetic Anhydride: Dimethylamine reacts with acetic anhydride to form N,N-Dimethylacetamide.
    CH3CO2HHN CH3)2H2O+CH3CON CH3)2\text{CH}_3\text{CO}_2\text{H}\cdot \text{HN CH}_3)_2\rightarrow \text{H}_2\text{O}+\text{CH}_3\text{CON CH}_3)_2
  • Direct Reaction with Acetic Acid: The same reaction can occur using acetic acid instead of acetic anhydride.
  • Reaction with Methyl Acetate: Dimethylamine can also react with methyl acetate to yield N,N-Dimethylacetamide .

The purification of the product typically involves multistage distillation techniques.

N,N-Dimethylacetamide finds extensive use across various industries:

  • Solvent: It serves as a solvent for polymers, resins, and dyes, particularly in the textile and fiber industries.
  • Catalyst: The compound acts as a catalyst in numerous organic reactions.
  • Pharmaceuticals: It is utilized in the synthesis of pharmaceutical compounds.
  • Coatings: N,N-Dimethylacetamide is employed in paints, coatings, and photographic chemicals.
  • Electrolytic Solvent: It is used in electrochemical applications due to its ability to dissolve salts and other compounds effectively .

Studies on the interactions of N,N-Dimethylacetamide reveal its role in various chemical processes. For example, it has been shown to facilitate reactions involving strong bases like sodium hydroxide. Additionally, its ability to form complexes with metal ions enhances its utility as a solvent in catalytic systems . Toxicokinetic studies indicate that N,N-Dimethylacetamide can penetrate biological membranes efficiently and accumulate in body tissues, which raises concerns regarding its safety profile .

N,N-Dimethylacetamide shares similarities with several other compounds, particularly those within the class of amides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
N,N-DimethylformamideC₃H₇N₁OUsed as a solvent; more toxic than N,N-dimethylacetamide
Dimethyl sulfoxideC₂H₆OSStronger solvent properties; less polar than N,N-dimethylacetamide
AcetamideC₂H₅NOSimpler structure; less versatile as a solvent
N-Ethyl-N,N-dimethylacetamideC₅H₁₃N₁OSimilar structure but different solubility properties

N,N-Dimethylacetamide stands out due to its high boiling point, excellent solvating capabilities for high molecular weight polymers, and relatively lower toxicity compared to similar compounds like N,N-dimethylformamide . Its unique properties make it particularly valuable in industrial applications where robust solvent characteristics are required.

Physical Description

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin.
N,n-dimethyl acetamide solution (40% or less) is a colorless liquid with a slight ammonia-like odor. (USCG, 1999)
Liquid; Water or Solvent Wet Solid; Dry Powder
Colorless liquid with a weak, ammonia- or fish-like odor; [NIOSH]
OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.

Color/Form

Liquid
OILY
Colorless liquid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Boiling Point

329 to 331 °F at 760 mmHg (NTP, 1992)
331 °F at 760 mmHg (USCG, 1999)
163-165 °C
165 °C
329 °F

Flash Point

151 °F (NTP, 1992)
145 °F (USCG, 1999)
70 °C
70 °C (OPEN CUP)
63 °C c.c.
158 °F (open cup)
(oc) 158 °F

Heavy Atom Count

6

Vapor Density

3.01 (Air= 1)
Relative vapor density (air = 1): 3.01

Density

0.943 at 68 °F (USCG, 1999) - Less dense than water; will float
0.937 (USCG, 1999) - Less dense than water; will float
0.9366 @ 25 °C/4 °C
Relative density (water = 1): 0.94
0.94

LogP

-0.77 (LogP)
log Kow= -0.77
-0.77

Odor

AMINE
Weak, ammonia- or fish-like odo

Odor Threshold

Odor Threshold Low: 21.0 [mmHg]
Odor Threshold High: 47.0 [mmHg]
Odor threshold from "Quick Guide: The Electronic NIOSH Pocket Guide to Chemical Hazards"
ODOR THRESHOLD FOR 50% RESPONSE IS 21.4 PPM; FOR 100% RESPONSE, 46.8 PPM.
Odor low: 163.8 mg/cu m; Odor high: 163.8 mg/cu m

Decomposition

ON DECOMPOSITION CAN EMIT FUMES HIGHLY IRRITATING TO EYES, MUCOUS MEMBRANES.
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-4 °F (NTP, 1992)
-4 °F (USCG, 1999)
-18.59 °C
-20 °C
-4 °F

UNII

JCV5VDB3HY

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Therapeutic Uses

Commercial solvent tested as a parenteral drug vehicle and as an antitumor agent.

MeSH Pharmacological Classification

Cryoprotective Agents

Vapor Pressure

9 mmHg at 140 °F (NTP, 1992)
2.0 [mmHg]
2 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.33
2 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

127-19-5

Absorption Distribution and Excretion

/N,N-DIMETHYLACETAMIDE/ ... READILY ABSORBED THROUGH SKIN ... .
N,N-dimethylacetamide is rapidly absorbed through biological membranes.
No correlation between personal airborne exposure and excretion of mono-methylacetamide in urine was detected during a full workshift (5 days). Most (n = 6) workers studied (n = 8) excreted about 13% of the calculated inhaled dose as metabolite in urine.
DMAC is readily absorbed in man after oral, dermal, or inhalation exposure. ... About 2% of a dose of dimethylacetamide is recovered in the urine as MMAC /N-methylacetamide/ after inhalation; 10% is recovered after inhalation plus skin exposure. Exposure to 10 ppm of DMAC results in complete excretion of MMAC with in 30 hr. Maximal concns of 45 & 100 ppm (mg/L) of MMAC in the urine are found in subjects exposed both by inhalation & skin. In workers continuously exposed to DMAC vapor (inhalation plus skin) & subjected to DMAC airborne levels of 6-22 ppm ..., about 13.5% of the estimated dose is excreted as MMAC in the urine. Some workers may excrete about 30% of a dose as MMAC.
For more Absorption, Distribution and Excretion (Complete) data for N,N-DIMETHYLACETAMIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

N-DEMETHYLATION OF ... DIMETHYLACETAMIDE OCCURRED IN RAT, RESPECTIVE MONOMETHYLAMIDES APPEARING IN URINE ... IN THE CASE OF DIMETHYLACETAMIDE WAS DIDEMETHYLATED PRODUCT, ACETAMIDE, ALSO FOUND.
ANALYSIS OF HUMAN URINE AFTER OCCUPATIONAL EXPOSURE TO DIMETHYLACETAMIDE SHOWS N-METHYLACETAMINE. /FROM TABLE/
Gas chromatographic analysis of the urine of rats which had received dimethylacetamide by the subcutaneous route indicated the presence of N-methyl-acetamide and acetamide. Both metabolites were also found ... in incubation mixtures of dimethylacetamide with rat liver homogenate. N-Methylacetamide was detected in the urine of human volunteers who had inhaled dimethylacetamide or absorbed dimethylacetamide vapor through the skin. Measurement of the amount of the metabolite N-methylacetamide excreted by individuals exposed to dimethylacetamide vapors with or without face masks which allowed the inhalation of air free of dimethylacetamide indicated that more dimethylacetamide was absorbed through the lung than through the skin. ... Only 2-10% of the amount of dimethylacetamide inhaled was recovered in the urine in the form of N-methylacetamide. It has been suggested that the major urinary metabolite of the analogous dimethylformamide is N-(hydroxymethyl)-N-methylformamide and not N-methylformamide, since the carbinolamide decomposes on the gas chromatography column (to N-methylformamide) but is relatively stable in aqueous solution. In analogy, it would be logical to assume that the N-methylacetamide found in the urine after exposure to dimethylacetamide really arose from chemical breakdown of N-(hydroxymethyl)-N-methylacetamide during the analytical process.
N,N-dimethylacetamide is metabolized by demethylation first to monomethyl derivatives and then to the parent acetamide.

Wikipedia

Dimethylacetamide
Bromoacetone

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

From tris(dimethylamido)phosphate and acetic anhydride. From acetic anhydride and dimethylformamide.
By reaction of acetic acid and dimethylamine.
Reaction of methyl acetate and dimethylamine; reaction of dimethylamine with the azotrope of methyl acetate and methanol.
Reaction of N,N-dimethylamine and acetic anhydride.

General Manufacturing Information

Plastics Product Manufacturing
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Organic Fiber Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Computer and Electronic Product Manufacturing
Plastics Material and Resin Manufacturing
Acetamide, N,N-dimethyl-: ACTIVE
COMPOUNDS THAT HAVE BEEN SUGGESTED AS SOLVENTS OR SUSPENDING AGENTS IN TESTS OF DERMAL TOXICITY ... /INCLUDE/ DIMETHYLACETAMID.
TESTED AS DRUG VEHICLE & AS ANTITUMOR AGENT
SOLVENT FOR STABILIZATION OF PROSTAGLANDINS IN SOLUTION

Analytic Laboratory Methods

NIOSH Method 2004. Analyte: N,N-Dimethylacetamide. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For N,N-dimethylacetamide this method has an estimated detection limit of 0.05 mg/sample. The overall precision/RSD is 0.032 and the recovery is not given. Applicability: The working range is 10 to 80 mg/cu m of analyte for a 50 l air sample. Interferences: None identified.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Interactions

DAILY INJECTIONS OF PROGESTERONE (5 MG/HAMSTER/DAY, FOR 4 DAYS) BLOCKED ANTIFERTILITY EFFECT OF DMA (ADMIN @ NIDATION) AS DID INJECTIONS OF A LUTEOTROPIC COMPLEX (1 MG/HAMSTER/DAY PROLACTIN PLUS 5.1 IU/HAMSTER/DAY OF PREGNANT MARE SERUM GONADOTROPIN, FOR 4 DAYS.
DIMETHYLACETAMIDE LOWERED THE YIELDS AND/OR INCIDENCES OF TOTAL TUMORS, BENIGN PLAQUES, BENIGN HYPERKERATOTIC LESIONS AND ADVANCED TUMORS PROMOTED BY RETINYL ACETATE OR CROTON OIL AFTER INITIATION BY 7,12-DIMETHYLBENZ(A)ANTHRACENE.
SINGLE EXPT WITH 45 MG/KG RAT OF PYRIMETHAMINE ISETHIONATE IN 6% DIMETHYLACETAMIDE, 6% DIMETHYL SULFOXIDE OR 95% ETHANOL SHOWED THAT TERATOGENIC EFFECT WAS CUMULATIVE IN DIMETHYL SULFOXIDE OR ETHANOL BUT AFTER ADMIN IN DMA RESPONSE-DOSE RELATION FOLLOWED A PARABOLIC CURVE.
PCC4azal embryonal carcinoma tumors were grown in strain 129 mice by sc transplantation. When palpable, the tumors were treated with a combination of retinoic acid and dimethylacetamide. In vitro, this embryonal carcinoma cell line shows minimal spontaneous differentiation and is exquistely sensitive to retinoic acid and/or dimethylacetamide induction of differentiation. Ten daily 20 ul intratumor injections of a solution of 10 mg retinoic acid per ml of dimethylacetamide resulted in nearly complete induction of morphological differentiation mainly into neuropithelial and glandular derivatives. Control tumors showed minor spontaneous differentiation. Differentiation was associated with decreased tumor growth rate, decreased mitotic index, decreased extent of necrosis, and increased survival time of the hosts. In 4 of 18 cases, long-term survival of the hosts was effected by a complete differentiation of the malignant embryonal carcinoma tumors into benign teratomas. Retinoic acid: dimethylacetamide was also effective in inducing differentiation with the same dosage and schedule when admin systemically, ie, ip or sc.

Dates

Modify: 2023-08-15

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